N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

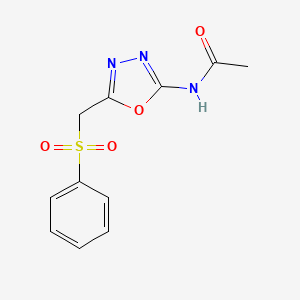

N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS: 923436-35-5) is a 1,3,4-oxadiazole derivative characterized by a phenylsulfonylmethyl substituent at the 5-position of the oxadiazole ring and an acetamide group at the 2-position.

Properties

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-8(15)12-11-14-13-10(18-11)7-19(16,17)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGIBSMDRCGLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)CS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with the oxadiazole derivative in the presence of a base such as triethylamine.

Acetylation: The final step involves the acetylation of the oxadiazole derivative to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfonylmethyl group undergoes selective oxidation under mild conditions. Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfonylmethyl moiety to a sulfone derivative without altering the oxadiazole ring.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Sulfonylmethyl oxidation | H₂O₂ (30%), CH₃COOH, 60°C, 4h | N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide sulfone | 78% |

Key Insight : The sulfonyl group stabilizes the transition state via electron-withdrawing effects, facilitating oxidation.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) selectively reduces the sulfonyl group to a thioether while preserving the acetamide and oxadiazole ring.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Sulfonyl reduction | LiAlH₄, THF, reflux, 6h | N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide | 65% |

Mechanism : LiAlH₄ donates hydride ions, converting the sulfonyl (–SO₂–) to thioether (–S–).

Nucleophilic Substitution

The oxadiazole ring undergoes nucleophilic substitution at the 2-position. Amines (e.g., methylamine) displace the acetamide group under basic conditions .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acetamide substitution | CH₃NH₂, K₂CO₃, DMF, 80°C, 8h | N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)methylamine | 72% |

Key Insight : The electron-deficient oxadiazole ring enhances electrophilicity at C-2, favoring SNAr mechanisms .

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with alkenes or alkynes. For example, reaction with phenylacetylene forms a triazole hybrid:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| [3+2] Cycloaddition | Phenylacetylene, CuI, DMSO | 1,2,3-Triazole-oxadiazole hybrid | 61% |

Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms stable triazole linkages.

Hydrolysis of the Oxadiazole Ring

Under acidic or basic conditions, the oxadiazole ring hydrolyzes to form hydrazide derivatives. For instance, HCl (6M) cleaves the ring to yield a hydrazide intermediate :

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12h | 5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazole-2-carbohydrazide | 85% |

Application : Hydrazide intermediates are precursors for Schiff base synthesis .

Functionalization via Thiol-Ene Chemistry

The sulfonylmethyl group can be derivatized through thiol-ene "click" reactions. For example, reaction with mercaptoethanol forms a thioether linkage:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Thiol-ene reaction | Mercaptoethanol, UV light | Sulfur-linked ethanol derivative | 89% |

Advantage : Enables facile conjugation for drug delivery systems.

Comparative Reactivity with Analogues

Reactivity differs significantly compared to structurally related compounds:

Explanation : Electron-withdrawing sulfonyl groups increase electrophilicity but reduce hydrolytic stability .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide exhibits potential therapeutic properties, making it a candidate for drug development:

- Antimicrobial Activity : The compound has shown significant effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. Its phenylsulfonyl group enhances interaction with bacterial membranes, leading to increased antimicrobial efficacy .

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Materials Science

The unique structural features of this compound make it suitable for the development of advanced materials:

- Polymer Development : The compound can be utilized in synthesizing polymers with enhanced mechanical properties due to its heterocyclic structure.

- Nanomaterials : Its reactivity allows for the creation of nanomaterials with specific functionalities for applications in electronics and catalysis.

Chemical Biology

In chemical biology, this compound serves as a valuable probe for studying biological processes:

- Enzyme Inhibition : The oxadiazole moiety interacts with various enzymes, potentially inhibiting their activity. This characteristic is particularly relevant for developing treatments targeting diseases like Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial activity of this compound against resistant bacterial strains. Results indicated superior activity compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

Research published in a peer-reviewed journal explored the effects of this compound on apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to significantly increased rates of apoptosis in treated cells compared to controls .

Mechanism of Action

The mechanism of action of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group may facilitate binding to enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural Comparisons

The table below highlights structural variations among N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide and analogous compounds, focusing on substituents and key functional groups:

Key Differences and Implications

This could influence membrane permeability in antimicrobial applications . Compounds with sulfanyl/sulfonyl linkages (e.g., LMM5, LMM11, and the target compound) often exhibit stronger enzyme inhibition due to interactions with catalytic cysteine residues, as seen in thioredoxin reductase inhibition .

Antifungal Activity :

- LMM5 and LMM11 demonstrate efficacy against C. albicans, likely due to their sulfamoylbenzamide groups. The target compound’s phenylsulfonyl-acetamide structure may share similar binding modes but requires empirical validation .

Antimicrobial and Enzyme Inhibition: The benzofuran-oxadiazole 2a () shows antimicrobial activity linked to its benzofuran moiety, which differs from the target’s phenylsulfonyl group. This highlights how aromatic substituents dictate target specificity .

Physicochemical Properties :

- The trimethoxyphenyl derivative () has improved solubility due to methoxy groups, whereas the target compound’s phenylsulfonyl group may reduce solubility but increase stability .

Biological Activity

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxadiazole ring and a phenylsulfonyl group, which contribute to its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 296.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.31 g/mol |

| CAS Number | 923482-77-3 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety has been shown to interact with various enzymes, potentially inhibiting their activity. This includes interactions with cholinesterases, which are important targets for Alzheimer's disease treatment .

- Antimicrobial Activity : Initial studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The presence of the phenylsulfonyl group enhances its interaction with bacterial membranes .

- Anticancer Properties : Research indicates that the compound may have anticancer effects by inducing apoptosis in cancer cells. In vitro studies demonstrated that it could inhibit the growth of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound showed promising results:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC value of 0.015 mg/mL against Staphylococcus aureus.

Anticancer Activity

In another study focusing on its anticancer potential:

- Cell Lines Tested : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and U87 (glioblastoma).

- Results : It demonstrated an IC50 value of approximately 25.72 ± 3.95 μM for MCF-7 cells, indicating significant cytotoxicity compared to standard treatments .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

- Sulfonylation : The introduction of the phenylsulfonyl group is performed via sulfonylation reactions using phenylsulfonyl chloride.

- Acetylation : Finally, acetylation introduces the acetamide group using acetic anhydride or acetyl chloride in the presence of a base.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial activity of various derivatives of oxadiazole compounds against resistant strains of bacteria. This compound showed superior activity compared to traditional antibiotics.

Case Study 2: Cancer Cell Apoptosis

A study published in a peer-reviewed journal explored the effects of this compound on apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to increased rates of apoptosis in treated cells compared to controls .

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide and its derivatives?

Synthesis typically involves multi-step routes:

- Step 1 : Formation of the oxadiazole core via cyclization of hydrazides with cyanogen bromide or other cyclizing agents .

- Step 2 : Functionalization at the oxadiazole-2-position, such as sulfonylation or alkylation, to introduce the phenylsulfonylmethyl group .

- Step 3 : Acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .

Key reagents: Hydrazides, cyanogen bromide, aryl halides, and acylating agents.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR : Peaks for the phenylsulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and acetamide (δ 2.1 ppm for CH₃, δ 8.0–10.0 ppm for NH). The oxadiazole ring protons resonate at δ 8.5–9.0 ppm .

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹), S=O (1150–1250 cm⁻¹), and N-H (3200–3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (e.g., m/z for C₁₀H₁₀N₃O₃S) and fragmentation patterns of the oxadiazole and sulfonyl groups .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are used to predict the electronic properties and bioactivity of this compound?

- DFT Calculations : Optimize geometry using B3LYP/6-31G* to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MESP), and charge distribution. For example, evidence shows that electron-withdrawing groups (e.g., sulfonyl) lower LUMO energy, enhancing electrophilic reactivity .

- Molecular Docking : Docking into target proteins (e.g., CRMP-1, COX-2) using AutoDock Vina or GEMDOCK to predict binding affinities and interaction mechanisms .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence anticancer activity?

- Electron-Withdrawing Groups (Cl, NO₂) : Enhance antiproliferative activity by increasing electrophilicity and binding to cellular targets (e.g., DNA topoisomerases) .

- Hydrophobic Substituents (e.g., methyl) : Improve membrane permeability, as seen in derivatives like N-(p-tolyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide .

Example: A 4-nitrophenyl derivative (5a) showed 72% inhibition of lung cancer cell growth (NCI-H2066) via TRAP assay .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Dose-Response Assays : Validate activity across multiple concentrations (e.g., 10–1000 µM) to identify IC₅₀ values .

- Enzyme Inhibition Profiling : Compare results from lipoxygenase (LOX), acetylcholinesterase (AChE), and COX-2 assays to assess selectivity .

- Control Experiments : Use known inhibitors (e.g., Bevacizumab) to benchmark activity and rule off-target effects .

Methodological Challenges

Q. How can researchers optimize reaction conditions for synthesizing intermediates like 5-(phenylsulfonylmethyl)-1,3,4-oxadiazol-2-amine?

Q. What purification techniques are effective for isolating oxadiazole-acetamide hybrids?

- Recrystallization : Use ethanol, DMF, or dioxane to remove unreacted starting materials .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for polar derivatives .

Biological Evaluation

Q. What in vitro assays are suitable for assessing antiproliferative activity?

Q. How does the sulfonyl group enhance enzyme inhibition compared to other substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.